Chemical Profile & Medicinal Utility: 2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane
Chemical Profile & Medicinal Utility: 2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane
The following technical guide provides an in-depth analysis of 2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane , a specialized bicyclic scaffold increasingly utilized in modern drug discovery.
Executive Summary: The "Rigid Piperazine" Paradigm
In the optimization of lead compounds, the piperazine ring is a ubiquitous linker and pharmacophore. However, its conformational flexibility (chair-boat interconversion) often incurs a high entropic penalty upon protein binding, reducing potency.
2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane (hereafter referred to as 2-FPh-DBH ) represents a "conformationally locked" bioisostere of
This structural constraint offers three critical advantages in drug design:
-
Entropic Pre-organization: Reduces the free energy cost of binding (
). -
Vectorial Definition: Orients substituents (the aryl group and the secondary amine) in precise 3D vectors impossible for flexible piperazines to maintain.
-
Chirality: The scaffold is inherently chiral, allowing for the exploration of enantioselective interactions with biological targets (e.g., receptors, enzymes).
Structural & Physical Chemistry[1][2]
Stereochemistry and Conformation
Unlike piperazine, which is achiral, the 2,5-diazabicyclo[2.2.1]heptane core possesses two chiral centers at the bridgehead carbons (C1 and C4). The commercially relevant isomer is typically (1S,4S) , derived from natural L-hydroxyproline, though the (1R,4R) enantiomer is accessible.
-
Geometry: The methylene bridge forces the piperazine ring into a permanent boat-like shape.
-
Twist: To relieve torsional strain, the molecule adopts a slight twist, creating a specific dihedral angle between the N2 and N5 lone pairs.
Electronic Properties & Basicity (pKa)
The 2-FPh-DBH molecule contains two distinct nitrogen environments. Understanding their basicity is vital for predicting solubility and salt formation.
| Atom Position | Chemical Environment | Approx.[1][2][3][4][5][6] pKa | Protonation State (pH 7.4) |
| N2 (Proximal) | 2.0 – 3.5 | Neutral | |
| N5 (Distal) | Secondary alkyl amine | 9.5 – 10.5 | Protonated (+) |
Implication: The 4-fluorophenyl group withdraws electron density from N2 via resonance and induction, rendering it non-basic. N5 remains highly basic and is the primary site for salt formation (e.g., Hydrobromide salts) and hydrogen bonding with Asp/Glu residues in protein pockets.
Synthesis Strategy
The construction of the 2-FPh-DBH core requires a high-fidelity stereochemical route. The industry-standard approach utilizes Trans-4-hydroxy-L-proline as the chiral pool starting material.
Retrosynthetic Analysis (Graphviz)
Figure 1: Stereoselective synthesis pathway from L-Hydroxyproline to the target scaffold.
Key Synthetic Steps
-
Chiral Pool Activation: Hydroxyproline is reduced to the diol and fully tosylated (or mesylated) to create leaving groups.
-
Double Displacement: Heating with benzylamine effects a double
displacement, forming the bicyclic cage with inversion of configuration at C4, yielding the (1S,4S) stereochemistry. -
C-N Coupling (The Critical Step):
-
Reagents: 1-Bromo-4-fluorobenzene,
(Catalyst), BINAP or Xantphos (Ligand), (Base). -
Rationale: Standard
fails due to the weak activation of the fluorobenzene. Buchwald-Hartwig coupling is required to install the aryl group on the secondary amine of the deprotected core.
-
Medicinal Chemistry Applications
Bioisosteric Replacement
2-FPh-DBH is a direct replacement for 1-(4-fluorophenyl)piperazine .
-
Target Class: GPCRs (Dopamine D2/D3, Serotonin 5-HT), Sigma Receptors (
), and Ion Channels (nAChR). -
Case Study (Sigma Receptors): In Sigma-2 receptor ligands, replacing a piperazine with 2,5-diazabicyclo[2.2.1]heptane often increases selectivity by discriminating between the slightly different hydrophobic pockets of
and due to the rigid vector of the aryl group.
Metabolic Stability
The bridgehead carbons (C1/C4) in 2-FPh-DBH are quaternary-like (tertiary CH but sterically shielded) and less prone to oxidative metabolism compared to the open ethylene bridges of piperazine.
-
Piperazine Liability:
-carbon hydroxylation ring opening. -
2,5-DBH Advantage: The bicyclic cage resists ring-opening metabolism, potentially improving the half-life (
) and oral bioavailability.
Structure-Activity Relationship (SAR) Logic
Figure 2: SAR deconstruction of the scaffold's pharmacophoric features.
Experimental Protocols
Protocol: Buchwald-Hartwig Arylation of 2,5-DBH
Use this protocol to attach the 4-fluorophenyl group to the parent bicyclic amine.
Reagents:
-
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide (1.0 eq)[7]
-
1-Bromo-4-fluorobenzene (1.2 eq)
- (0.02 eq)
-
BINAP (0.06 eq)
-
Sodium tert-butoxide (
) (3.0 eq) -
Toluene (Anhydrous, degassed)
Procedure:
-
Preparation: In a glovebox or under Argon, charge a reaction vial with the amine salt, aryl bromide, Pd catalyst, BINAP, and base.
-
Solvation: Add anhydrous Toluene (0.2 M concentration relative to amine).
-
Reaction: Seal the vial and heat to 100°C for 12–16 hours.
-
Workup: Cool to RT. Filter through a pad of Celite to remove palladium residues. Wash with EtOAc.
-
Purification: Concentrate the filtrate. Purify via flash column chromatography (Gradient: 0%
10% MeOH in DCM with 1% ). -
Validation: The product should show a distinct mass peak
and characteristic NMR signal around -120 ppm.
Handling & Safety
-
Hazard Class: Irritant (Skin/Eye).
-
Storage: The free base is prone to oxidation/carbamate formation (
absorption). Store as the Hydrobromide (HBr) or Dihydrochloride (2HCl) salt at 2–8°C in a desiccator.
References
-
Synthesis & Scaffold Review
-
Conformational Analysis
- Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands.
-
Sigma Receptor Ligands
- Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 2022.
-
Synthetic Route (Epibatidine Analogs)
-
Physical Properties (Sigma-Aldrich)
- (1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide Product Page.
Sources
- 1. 2-(4-Fluorophenyl)-7-azabicyclo[2.2.1]heptane | C12H14FN | CID 44355476 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands [mdpi.com]
- 7. 113451-59-5 | CAS DataBase [m.chemicalbook.com]
- 8. 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
